molecular formula C19H20FN5O3S2 B4625827 ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B4625827
M. Wt: 449.5 g/mol
InChI Key: XWRWXURKFLOTIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and different derivatives in ethanol/triethylamine (TEA) solution at room temperature. The process yields compounds through reactions with cyanoacrylate derivatives and electrophilic reagents, confirmed by elemental analysis and spectroscopic data (Mohamed, 2021).

Molecular Structure Analysis

The crystal structure of related molecules, such as ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, has been elucidated using X-ray methods. These structures are non-planar, stabilized by intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, leading to the synthesis of novel pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives when reacted with electrophilic reagents. These reactions are characterized by the synthesis and structural characterization techniques, confirming the formation of intended compounds (Mohamed, 2021).

Physical Properties Analysis

The physical properties, including crystallization and molecular geometry, have been studied. For example, a related compound crystallizes in the monoclinic system with specific cell parameters, providing insights into the compound's physical characteristics and stability under various conditions (DyaveGowda et al., 2002).

Chemical Properties Analysis

The chemical properties are closely tied to the compound's reactivity towards different chemical reagents. Synthesis approaches using various reagents under specific conditions lead to the formation of compounds with distinct chemical structures and properties. These properties are elucidated using comprehensive spectroscopic methods, including IR, NMR, and mass spectral data, providing a detailed understanding of the compound's chemical nature (Mohamed, 2021).

properties

IUPAC Name

ethyl 2-[2-[[2-[[4-ethyl-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S2/c1-3-25-17(12-5-7-13(20)8-6-12)23-24-19(25)30-11-15(26)22-18-21-14(10-29-18)9-16(27)28-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRWXURKFLOTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)CC(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 4
Reactant of Route 4
ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 5
Reactant of Route 5
ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate

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